![molecular formula C12H17N3O3 B1417658 Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate CAS No. 1142188-60-0](/img/structure/B1417658.png)
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate
Descripción general
Descripción
“Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate” is a compound that falls under the category of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . These compounds are known for their use as mTOR kinase and PI3 kinase inhibitors . They are also used in the treatment of mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .
Synthesis Analysis
The synthesis of such compounds involves reacting a 2-aryl-substituted acrylate with the corresponding 6-aminopyrimidin-4(3H)-one in the presence of a base under microwave irradiation . This results in pyrido[2,3-d]pyrimidines with an aryl substituent at position C6 .Aplicaciones Científicas De Investigación
Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Pyrido[2,3-d]pyrimidines are synthesized from 5-acetyl-4-aminopyrimidines. These compounds exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- Methods of Application: The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
- Results: The reaction results in the formation of new pyrido[2,3-d]pyrimidin-5-one derivatives .
Synthesis of 4,4’,4"-Tri-tert-Butyl-2,2’:6’,2"-terpyridine
- Scientific Field: Organic Chemistry .
- Application Summary: This compound can be used as a ligand in various chemical reactions .
- Methods of Application: The compound is used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides. It is also used in Ni-catalyzed reductive dimerization reaction .
- Results: The use of this compound as a ligand in these reactions has been shown to be effective .
Use as mTOR Kinase and PI3 Kinase Inhibitors
- Scientific Field: Medicinal Chemistry .
- Application Summary: 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds and their ring homologues have been found to be effective as mTOR kinase and PI3 kinase inhibitors . These compounds can be used in the treatment of mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .
- Methods of Application: The compounds are synthesized and administered in an effective amount for the treatment of the aforementioned diseases .
- Results: The administration of these compounds has been found to be effective in treating diseases related to mTOR, PI3K, and hSMG-1 .
Synthesis of Methylated Alkanes and Ketones
- Scientific Field: Organic Chemistry .
- Application Summary: 4,4’,4"-Tri-tert-Butyl-2,2’:6’,2"-terpyridine is used in the synthesis of methylated alkanes and ketones .
- Methods of Application: The compound is used in Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides . It is also used in Ni-catalyzed reductive dimerization reaction .
- Results: The use of this compound in these reactions has been shown to be effective .
Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives
- Scientific Field: Organic Chemistry .
- Application Summary: Pyrido[2,3-d]pyrimidines are synthesized from 5-acetyl-4-aminopyrimidines. These compounds exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
- Methods of Application: The synthesis involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
- Results: The reaction results in the formation of new pyrido[2,3-d]pyrimidin-5-one derivatives .
Use as mTOR Kinase and PI3 Kinase Inhibitors
- Scientific Field: Medicinal Chemistry .
- Application Summary: 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds and their ring homologues have been found to be effective as mTOR kinase and PI3 kinase inhibitors . These compounds can be used in the treatment of mTOR-related diseases, PI3K-related diseases, and hSMG-1-related diseases .
- Methods of Application: The compounds are synthesized and administered in an effective amount for the treatment of the aforementioned diseases .
- Results: The administration of these compounds has been found to be effective in treating diseases related to mTOR, PI3K, and hSMG-1 .
Propiedades
IUPAC Name |
tert-butyl 4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-9(6-15)13-7-14-10(8)16/h7H,4-6H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNCQJLEINZUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate | |
CAS RN |
1142188-60-0 | |
| Record name | tert-butyl 4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417575.png)
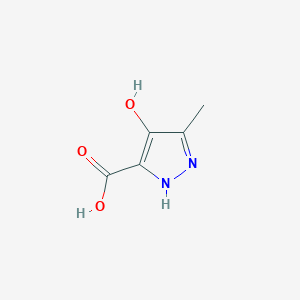
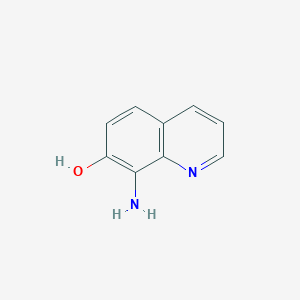
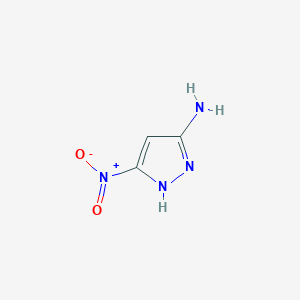
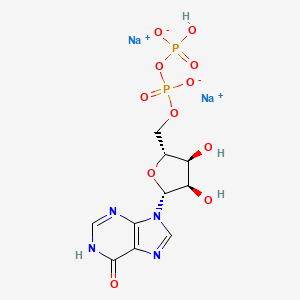
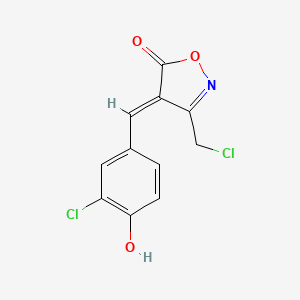
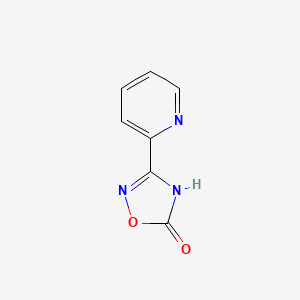
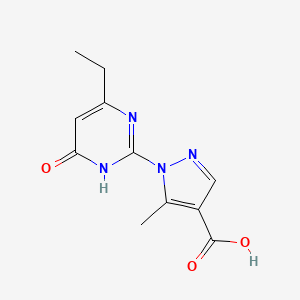
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)
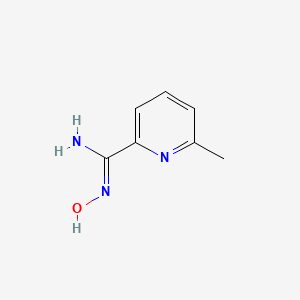

![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)